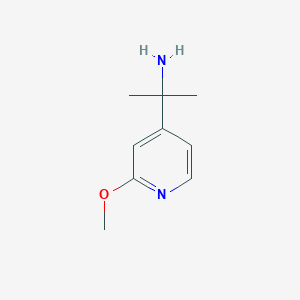
2-(2-Methoxypyridin-4-YL)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxypyridin-4-YL)propan-2-amine is a chemical compound with the molecular formula C9H14N2O. It is also known by its systematic name, 1-(2-Methoxy-pyridin-4-yl)-1-methyl-ethylamine. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a propan-2-amine moiety. It has a molecular weight of 166.22 g/mol and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-4-YL)propan-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Another method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions can be adjusted to favor the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyridin-4-YL)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and the amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-Methoxypyridin-4-YL)propan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-4-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes . It may also interact with receptors and other proteins, modulating their function and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridin-4-amine: This compound has a similar pyridine structure but lacks the propan-2-amine moiety.
4-Chloro-5-methoxypyridin-3-amine: This compound has a similar methoxy-pyridine structure with a chloro substituent.
4-Iodo-5-methoxypyridin-3-amine: Another similar compound with an iodo substituent on the pyridine ring.
Uniqueness
2-(2-Methoxypyridin-4-YL)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and propan-2-amine moiety make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(2-methoxypyridin-4-yl)propan-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,10)7-4-5-11-8(6-7)12-3/h4-6H,10H2,1-3H3 |
InChI Key |
BEGOZRVTPOMFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















